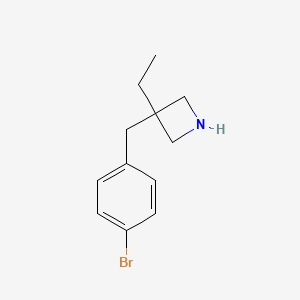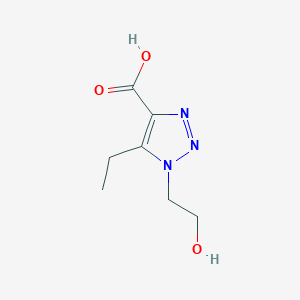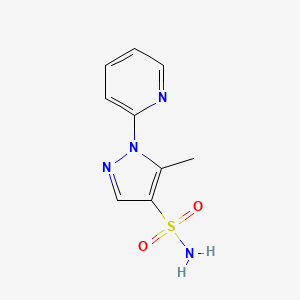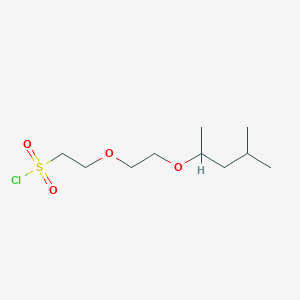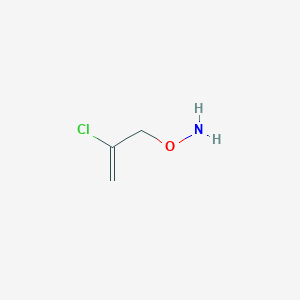
o-(2-Chloroallyl)hydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
o-(2-Chloroallyl)hydroxylamine is an organic compound with the molecular formula C3H6ClNO. It is a derivative of hydroxylamine where the hydroxyl group is substituted with a 2-chloroallyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of o-(2-Chloroallyl)hydroxylamine typically involves the reaction of 3-bromo-2-chloropropene with hydroxylamine. The process begins by adding 3-bromo-2-chloropropene and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to dichloromethane. This mixture is then stirred with N-hydroxyphthalimide in N,N-dimethylformamide (DMF) at room temperature. The reaction mixture is subsequently treated with hydrochloric acid to precipitate the product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for larger scale production. These methods may include continuous flow processes and the use of more efficient catalysts to increase yield and reduce reaction time .
化学反应分析
Types of Reactions
o-(2-Chloroallyl)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce primary amines .
科学研究应用
o-(2-Chloroallyl)hydroxylamine has several scientific research applications:
作用机制
The mechanism of action of o-(2-Chloroallyl)hydroxylamine involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. This allows it to participate in various nucleophilic substitution reactions, forming covalent bonds with electrophilic centers in target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .
相似化合物的比较
Similar Compounds
(E)-O-(3-Chloroallyl)hydroxylamine: A similar compound with a different geometric configuration.
Hydroxylamine-O-sulfonic acid: Another derivative of hydroxylamine with different substituents.
O-(diphenylphosphinyl)hydroxylamine: A hydroxylamine derivative used as an electrophilic aminating agent
Uniqueness
o-(2-Chloroallyl)hydroxylamine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other hydroxylamine derivatives. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis .
属性
分子式 |
C3H6ClNO |
|---|---|
分子量 |
107.54 g/mol |
IUPAC 名称 |
O-(2-chloroprop-2-enyl)hydroxylamine |
InChI |
InChI=1S/C3H6ClNO/c1-3(4)2-6-5/h1-2,5H2 |
InChI 键 |
BIQPBWPHTUELQA-UHFFFAOYSA-N |
规范 SMILES |
C=C(CON)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamidehydrochloride](/img/structure/B13524421.png)
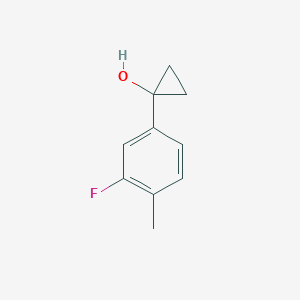
![(4r,7r)-1-Azaspiro[3.5]nonan-7-ol](/img/structure/B13524432.png)
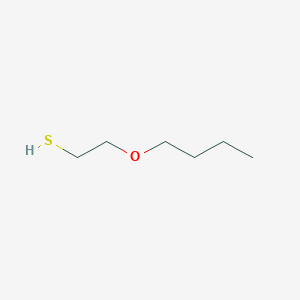


![2-{[(tert-butoxy)carbonyl][(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl)methyl]amino}acetic acid](/img/structure/B13524454.png)

